molecular formula C17H13ClN2O5 B5890634 N'-[(E)-(6-chloro-1,3-benzodioxol-5-yl)methylidene]-2,3-dihydro-1,4-benzodioxine-2-carbohydrazide

N'-[(E)-(6-chloro-1,3-benzodioxol-5-yl)methylidene]-2,3-dihydro-1,4-benzodioxine-2-carbohydrazide

Cat. No.: B5890634
M. Wt: 360.7 g/mol
InChI Key: MOESOIJTQRPEJX-FBCYGCLPSA-N
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Description

N’-[(E)-(6-chloro-1,3-benzodioxol-5-yl)methylidene]-2,3-dihydro-1,4-benzodioxine-2-carbohydrazide is a complex organic compound belonging to the class of Schiff base hydrazones. These compounds are known for their significant roles in various chemical and biological processes due to their unique structural properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(E)-(6-chloro-1,3-benzodioxol-5-yl)methylidene]-2,3-dihydro-1,4-benzodioxine-2-carbohydrazide typically involves the condensation reaction between 6-chloro-1,3-benzodioxole-5-carbaldehyde and 2,3-dihydro-1,4-benzodioxine-2-carbohydrazide in the presence of an acid catalyst such as hydrochloric acid. The reaction is usually carried out in an ethanol solvent under reflux conditions for several hours .

Industrial Production Methods

The process may be optimized for higher yields and purity by adjusting reaction times, temperatures, and solvent concentrations .

Chemical Reactions Analysis

Types of Reactions

N’-[(E)-(6-chloro-1,3-benzodioxol-5-yl)methylidene]-2,3-dihydro-1,4-benzodioxine-2-carbohydrazide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Mechanism of Action

The mechanism of action of N’-[(E)-(6-chloro-1,3-benzodioxol-5-yl)methylidene]-2,3-dihydro-1,4-benzodioxine-2-carbohydrazide involves its interaction with specific molecular targets. The compound can form stable complexes with metal ions, which may inhibit enzyme activity by blocking the active sites. Additionally, its hydrazone group can interact with biological macromolecules, leading to various pharmacological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N’-[(E)-(6-chloro-1,3-benzodioxol-5-yl)methylidene]-2,3-dihydro-1,4-benzodioxine-2-carbohydrazide is unique due to its specific structural features, such as the presence of the 6-chloro-1,3-benzodioxole moiety and the 2,3-dihydro-1,4-benzodioxine ring. These structural elements contribute to its distinct chemical reactivity and biological activity compared to other similar compounds .

Properties

IUPAC Name

N-[(E)-(6-chloro-1,3-benzodioxol-5-yl)methylideneamino]-2,3-dihydro-1,4-benzodioxine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13ClN2O5/c18-11-6-15-14(23-9-24-15)5-10(11)7-19-20-17(21)16-8-22-12-3-1-2-4-13(12)25-16/h1-7,16H,8-9H2,(H,20,21)/b19-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOESOIJTQRPEJX-FBCYGCLPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(OC2=CC=CC=C2O1)C(=O)NN=CC3=CC4=C(C=C3Cl)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C(OC2=CC=CC=C2O1)C(=O)N/N=C/C3=CC4=C(C=C3Cl)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13ClN2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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